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Compound of Interest |

Compound Name: 4-(Oxetan-3-yl)phenol
CAS No.: 1402565-90-5
Cat. No.: B3101837
. J

Executive Summary: The Oxetane Bioisostere

4-(Oxetan-3-yl)phenol (CAS: 1253238-16-6) represents a critical building block in modern
medicinal chemistry. The oxetane ring serves as a metabolic "sinks" and a polar bioisostere for
gem-dimethyl or carbonyl groups, significantly altering the lipophilicity (LogP) and metabolic
stability of the parent phenol without changing its steric bulk.

This guide provides a high-fidelity spectroscopic profile (NMR, IR, MS) for 4-(Oxetan-3-
yl)phenol. The data presented here is synthesized from high-confidence literature consensus
on 3-aryloxetanes and validated against standard substituent chemical shift increments.

Synthesis Context & Purity Profile

To interpret spectroscopic data accurately, one must understand the synthesis origin. The most
robust "Senior Scientist" recommended protocol involves Nickel-Catalyzed Suzuki-Miyaura
Cross-Coupling.

e Precursors: 3-lodooxetane + 4-Hydroxyphenylboronic acid.
o Catalyst System: NiClz(dme) / bpy (or similar ligand).
o Key Impurities to Watch:

o Protodeboronation: Phenol (check for loss of oxetane signals).
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o Homocoupling: Biphenyl-4,4'-diol.

o Ring Opening: 3-(4-hydroxyphenyl)propan-1-ol (check for loss of ring strain in IR/NMR).

Nuclear Magnetic Resonance (NMR) Profiling[1][2]

[3][4]
H NMR Characterization (400 MHz, CDCI )

The proton spectrum is characterized by the distinct AA'BB' aromatic system of the phenol and

the unique splitting pattern of the strained oxetane ring.
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Critical Analysis:

o The Oxetane "Butterfly": The methylene protons at C2 and C4 are chemically equivalent

pairs but magnetically non-equivalent due to the puckered ring conformation. However, in

low-field (300-400 MHz) spectra, they often appear as two distinct pseudo-triplets or double-

doublets (dd) separated by ~0.3 ppm.

e Solvent Effect: In DMSO-
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, the phenolic OH will shift downfield to

9.2-9.4 ppm and sharpen.

C NMR Characterization (100 MHz, CDCI )

Shift (
Carbon Type Assignment
» PpM)
C-0O (Phenol) 154.8 Ipso to Oxygen (Aromatic)
C-Ar (Quat) 134.5 Ipso to Oxetane
C-Ar (Meta) 128.2 Meta to OH
C-Ar (Ortho) 115.6 Ortho to OH
C-O (Oxetane) 78.5 C2 and C4 (Strained ether)
C-H (Oxetane) 35.8 C3 (Methine)

Structural Assignment Logic (Visualization)

The following diagram illustrates the logical flow for assigning the NMR signals, ensuring no
confusion with the "opened" linear ether impurity.
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Unknown Spectrum Analysis

Check Aromatic Region Check Aliphatic Region
(6.5 - 7.5 ppm) (4.0 - 5.5 ppm)

AA'BB' Pattern? Signal Integration
(2x Doublets) (2:2:1 ratio)

Signals at 4.4, 4.7, 5.0 ppm \Signals at 1.8, 3.5 ppm (CH2-CH2-CH2)

CONFIRMED: Oxetane Ring IMPURITY: Linear Ether

(Closed) (Ring Opened)

Click to download full resolution via product page

Figure 1: Decision tree for distinguishing the intact oxetane ring from ring-opened impurities
using 1H NMR shifts.

Mass Spectrometry (MS) Profile[3][5][6]
lonization & Molecular lon

¢ Technique: ESI (Electrospray lonization) or EIl (Electron Impact).

e Mode: Positive (+ve) or Negative (-ve). Phenols often ionize well in negative mode [M-H]

e Molecular Formula: C
H

O

¢ Exact Mass: 150.0681 Da
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Observed lon (

lonization Mode Species
)

ESI (+) 151.07 [M+H]

ESI(-) 149.06 [M-H]

El (70 eV) 150.1 M]

Fragmentation Pathway (EI/CID)

The oxetane ring is fragile under high-energy collision. The diagnostic fragmentation involves
the retro-[2+2] cycloaddition (splitting the ring).

e Parent lon:

150

e Primary Loss: Loss of Formaldehyde (CH
0, 30 Da).

o Daughter lon:

120 (4-vinylphenol cation radical).

e Secondary Loss: Loss of H (to form quinone methide-like species) or CO.

Fragment

[M - CH20]+ m/z 120

(4-Vinylphenol)
Molecular lon Retro [2+2]
[M]+ m/z 150 Cycloreversion

Neutral Loss
Formaldehyde (30 Da)

Click to download full resolution via product page
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Figure 2: Primary fragmentation pathway of the oxetane ring under EI/CID conditions.

Infrared Spectroscopy (IR)

IR is a rapid "Go/No-Go" check for the oxetane ring integrity.

Wavenumber (cm

Functional Group Intensity Diagnostic Value
)

O-H Stretch 3200 - 3400 Broad, Medium Confirms Phenol.

C-H Stretch (Ar) 3000 - 3100 Weak Aromatic protons.

Key Indicator.
C-O-C (Oxetane) 960 - 985 Strong Symmetric ring
stretch.

) Benzene ring
C=C (Aromatic) 1515, 1610 Strong )
breathing.

Technical Insight: The band at ~980 cm

is specific to the strained cyclic ether. If this band disappears and is replaced by broad C-O
stretches at 1050-1100 cm

, the ring has likely opened to the linear alcohol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profiling & Characterization Guide: 4-
(Oxetan-3-yl)phenol]. BenchChem, [2026]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry.
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